N',3-Dihydroxy-5-methoxybenzene-1-carboximidamide
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Overview
Description
N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide is an organic compound with the molecular formula C₈H₁₀N₂O₃ This compound is characterized by the presence of hydroxyl, methoxy, and carboximidamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3,5-dihydroxybenzoic acid.
Methoxylation: The hydroxyl group at the 5-position is methoxylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Carboximidamide Formation: The carboxylic acid group is converted to a carboximidamide group using reagents like ammonium chloride and a dehydrating agent such as thionyl chloride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboximidamide group can be reduced to form primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl, methoxy, and carboximidamide groups.
Pathways: Modulation of oxidative stress pathways, inhibition of microbial growth, and potential interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’,4-Dihydroxy-3-methoxybenzene-1-carboximidamide
- N,3-Dihydroxy-4-methoxybenzenecarboximidamide
Uniqueness
N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
N',3-dihydroxy-5-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-3-5(8(9)10-12)2-6(11)4-7/h2-4,11-12H,1H3,(H2,9,10) |
InChI Key |
WZTRRWDIMYZGRJ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C(=N/O)/N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C(=NO)N |
Origin of Product |
United States |
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